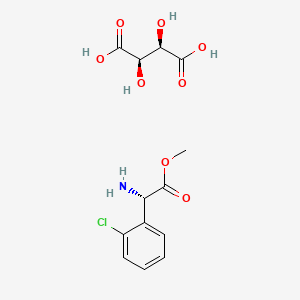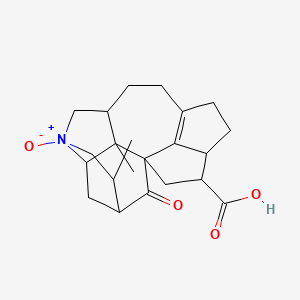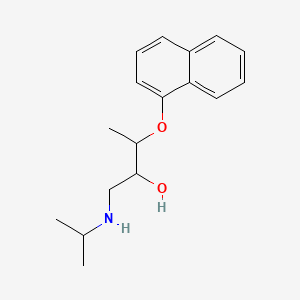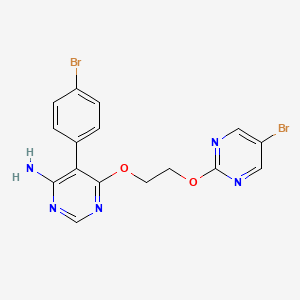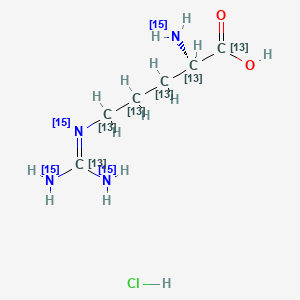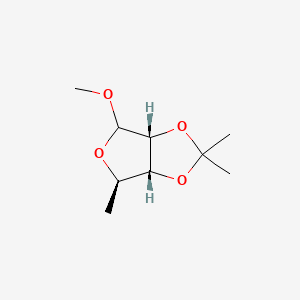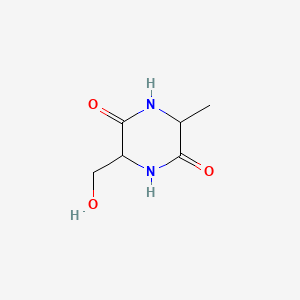
3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the types of reactions it can participate in, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties : Akiyama, Katoh, and Tsuchiya (1989) explored the synthesis and spectroscopic properties of 1-Hydroxypiperazine-2,5-diones, which are similar to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione. They focused on their cyclisation rates and spectral data, noting differences in the infrared carbonyl frequencies in the solid state (Akiyama, Katoh, & Tsuchiya, 1989).
Approach to Alanine Synthesis : Orena, Porzi, and Sandri (1992) described a diastereoselective alkylation method using 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione derivatives, providing a convenient approach to synthesize both (S)- and (R)-alanine (Orena, Porzi, & Sandri, 1992).
Organic Substrate Applications : Liebscher and Jin (1999) discussed 3-Ylidenepiperazine-2,5-diones, closely related to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, as versatile organic substrates in the synthesis of natural products and analogues (Liebscher & Jin, 1999).
Isomerism and Tautomerism Studies : Blake and Sammes (1970) investigated the geometrical isomerism and tautomerism of 3-arylidene-6-methyl-piperazine-2,5-diones, related compounds to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, focusing on their photolysis and reactions with bases (Blake & Sammes, 1970).
Synthetic Versatility : Chai, Elix, and Huleatt (2005) explored the synthetic versatility of alkoxycarbonyl- and hydroxymethyl-piperazine-2,5-diones, emphasizing their utility as precursors for N-acyliminium ions and their α-functionalization (Chai, Elix, & Huleatt, 2005).
Chiral Solvating Properties : Wagger et al. (2007) studied the chiral solvating properties of (S)-1-benzyl-6-methylpiperazine-2,5-dione, a compound similar to 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, in NMR spectroscopy (Wagger et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-6-methylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDWARJCLFFKRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694692 |
Source


|
| Record name | 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |
CAS RN |
13174-73-7 |
Source


|
| Record name | 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

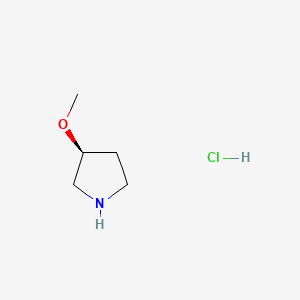

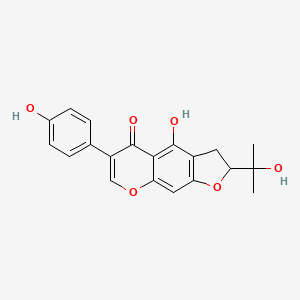
![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)
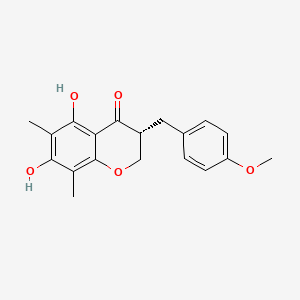
![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)
